molecular formula C17H34N2Sn B1367266 1,2-Dimethyl-5-(tributylstannyl)imidazole CAS No. 86051-75-4

1,2-Dimethyl-5-(tributylstannyl)imidazole

Cat. No.: B1367266
CAS No.: 86051-75-4
M. Wt: 385.2 g/mol
InChI Key: CWAPIHCLJCNFTN-UHFFFAOYSA-N
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Description

Historical Context of Organotin Reagents in Synthetic Organic Chemistry

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, credited to Edward Frankland in 1849. nih.gov This pioneering work laid the foundation for a field that would grow exponentially in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. nih.gov

Initially, the applications of organotin compounds were primarily industrial. They found widespread use as stabilizers for polymers like polyvinyl chloride (PVC), as biocides, and as catalysts in various chemical processes. However, their role in synthetic organic chemistry began to gain significant traction with the development of palladium-catalyzed cross-coupling reactions.

The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, has become a cornerstone of modern organic synthesis. ed.ac.uk This reaction is prized for its tolerance of a wide variety of functional groups, the stability of organostannanes to air and moisture, and its reliability in forming carbon-carbon bonds. ed.ac.uk The tributylstannyl group, in particular, is frequently employed due to its favorable reactivity and handling characteristics, although the toxicity of tin compounds necessitates careful handling. ed.ac.uk The development of such powerful synthetic methods has cemented the place of organotin reagents as indispensable tools for the construction of complex molecular architectures.

Significance of Imidazole (B134444) Derivatives in Chemical Research

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in chemical and biological sciences. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a common feature in a vast array of biologically active molecules. researchgate.net

In nature, the imidazole moiety is found in the essential amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. nih.gov It is also a core component of other vital biomolecules, including purines in DNA and the signaling molecule histamine.

The versatility of the imidazole ring has made it a focal point in medicinal chemistry. nih.gov Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.gov Consequently, the synthesis of novel, substituted imidazoles is a highly active area of research, with chemists continuously developing new methods to access diverse molecular structures. nih.govmdpi.com These efforts are aimed at discovering new therapeutic agents and molecular probes to investigate biological processes. nih.gov

Academic Rationale for Investigating 1,2-Dimethyl-5-(tributylstannyl)imidazole

The academic interest in this compound stems from its potential as a specialized building block in organic synthesis, particularly for the introduction of the 1,2-dimethylimidazol-5-yl moiety into more complex molecules. This rationale is built upon the combined strengths of its organostannane and imidazole components.

As an organostannane, this compound is an ideal substrate for Stille cross-coupling reactions. ed.ac.uk The tributylstannyl group can be efficiently transferred under palladium catalysis, allowing for the formation of a new carbon-carbon bond at the 5-position of the imidazole ring. This provides a reliable and versatile method for attaching the 1,2-dimethylimidazole (B154445) core to various aryl, heteroaryl, or vinyl groups.

The 1,2-dimethylimidazole substructure itself is of significant interest in medicinal chemistry. The methylation at both nitrogen positions can influence the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its efficacy in biological systems. For instance, substituted imidazoles are key components in the development of kinase inhibitors, which are a major class of anticancer drugs. nih.gov

The investigation of this compound is therefore driven by the need for efficient synthetic routes to novel, highly functionalized imidazole-containing compounds. By using this reagent in Stille cross-coupling reactions, chemists can rapidly generate libraries of molecules for biological screening, accelerating the discovery of new drug candidates and other functional materials. The strategic placement of the tributylstannyl group on the substituted imidazole ring makes it a valuable tool for researchers seeking to explore the chemical space around this important heterocyclic core.

Below is a data table summarizing the key properties of the compound:

PropertyValue
Compound Name This compound
CAS Number 86051-75-4
Molecular Formula C₁₇H₃₄N₂Sn
Molecular Weight 385.18 g/mol
Appearance Solid

Properties

IUPAC Name

tributyl-(2,3-dimethylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.3C4H9.Sn/c1-5-6-3-4-7(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAPIHCLJCNFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511374
Record name 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86051-75-4
Record name 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Dimethyl 5 Tributylstannyl Imidazole

Precursor Synthesis and Functionalization of the Imidazole (B134444) Core

The synthesis of 1,2-Dimethyl-5-(tributylstannyl)imidazole commences with the preparation and functionalization of the 1,2-dimethylimidazole (B154445) core. This precursor is pivotal as its structure dictates the ultimate position of the tributylstannyl moiety. The starting material, 1,2-dimethylimidazole, is a commercially available heterocyclic compound.

Functionalization of the imidazole core is a critical step to facilitate the subsequent regioselective stannylation. One common strategy involves the introduction of a halogen atom, typically bromine, at the C5 position of the imidazole ring. This creates an electrophilic site suitable for subsequent cross-coupling reactions. For instance, the synthesis of 5-bromo-1,2-dimethyl-1H-imidazole provides a key intermediate for the introduction of the organotin group. derpharmachemica.com

Regioselective Introduction of the Tributylstannyl Moiety

The introduction of the tributylstannyl group at the C5 position of the 1,2-dimethylimidazole ring is the cornerstone of the synthesis. This is achieved with a high degree of regioselectivity, ensuring the desired isomer is the major product. Two primary strategies are employed: metalation followed by stannylation, and cross-coupling reactions.

Metalation and Stannylation Strategies

A direct and effective method for the synthesis of this compound involves the metalation of 1,2-dimethylimidazole. rsc.org This process creates a nucleophilic carbon atom at the desired position, which can then react with an electrophilic tin reagent.

The reaction is typically initiated by treating 1,2-dimethylimidazole with a strong organolithium reagent, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This deprotonation occurs selectively at the C5 position, which is the most acidic carbon proton on the imidazole ring, to form the intermediate 1,2-dimethylimidazol-5-yl-lithium. rsc.org The choice of the metallating reagent, solvent, and reaction conditions is crucial to control the regioselectivity and avoid side reactions, such as metalation at the 2-methyl group. rsc.org

Following the formation of the lithiated intermediate, an electrophilic tin species, typically tributyltin chloride (Bu3SnCl), is added to the reaction mixture. The nucleophilic C5 carbon of the imidazole ring attacks the electrophilic tin atom, displacing the chloride ion and forming the desired C-Sn bond. This results in the formation of this compound.

Table 1: Key Reagents in Metalation-Stannylation Synthesis

Reagent Role
1,2-Dimethylimidazole Precursor
n-Butyllithium Metallating Agent
Tributyltin Chloride Stannylating Agent

Cross-Coupling Approaches for Stannyl Group Incorporation

An alternative and versatile approach for the introduction of the tributylstannyl group is through transition metal-catalyzed cross-coupling reactions. The Stille coupling reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds and can be adapted for the synthesis of organostannanes. researchgate.net

In this methodology, a halogenated imidazole precursor, such as 5-bromo-1,2-dimethyl-1H-imidazole, is reacted with a tin-containing reagent, such as hexabutylditin ((Bu3Sn)2), in the presence of a palladium catalyst. The palladium catalyst, often in the form of Pd(PPh3)4 or a combination of a palladium precursor and a phosphine (B1218219) ligand, facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product.

While the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with aryl boronic acids has been reported, demonstrating the feasibility of cross-coupling reactions at the C5 position of this imidazole derivative, a similar Stille-type coupling provides a direct route to the target stannylated compound. derpharmachemica.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Careful control of these conditions is necessary to maximize the yield and regioselectivity while minimizing the formation of byproducts.

Key parameters that are often optimized include:

Temperature: Low temperatures are generally favored during the metalation step to prevent unwanted side reactions and decomposition of the organolithium intermediate. rsc.org

Solvent: The choice of solvent can significantly influence the solubility of reagents and intermediates, as well as the reaction rate and selectivity. Aprotic polar solvents like THF are commonly used for metalation reactions.

Reagent Stoichiometry: The molar ratio of the reactants, particularly the organolithium reagent and the electrophile, must be carefully controlled to ensure complete reaction and avoid the formation of undesired products.

Catalyst System (for cross-coupling): In cross-coupling approaches, the selection of the palladium catalyst, ligands, and any additives is critical for achieving high catalytic activity and selectivity.

Table 2: Influence of Reaction Conditions on Synthesis

Parameter Effect on Reaction
Temperature Influences reaction rate and selectivity; lower temperatures often favor the desired product in metalation.
Solvent Affects solubility of reagents and can influence the reaction pathway.
Reaction Time Needs to be sufficient for complete conversion without leading to product degradation.

Alternative and Sustainable Synthetic Protocols

In line with the growing emphasis on green chemistry, efforts are being made to develop more sustainable and environmentally friendly synthetic methods for organometallic compounds. synthiaonline.com For the synthesis of this compound, this could involve several strategies.

One area of focus is the use of less hazardous solvents and reagents. This could include exploring the use of greener solvents or even solvent-free reaction conditions. rsc.org Additionally, the development of catalytic methods that operate under milder conditions and with lower catalyst loadings would contribute to a more sustainable process.

Another approach is to improve the atom economy of the synthesis. This involves designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Furthermore, the development of efficient purification methods to remove organotin residues from the final product is an important aspect of sustainable synthesis, given the toxicity of many organotin compounds. acs.org Research into alternative, less toxic organometallic reagents could also provide a pathway to more sustainable synthetic protocols in the future. The use of more abundant and less toxic metals as catalysts is a growing area of research in organic synthesis. unibe.ch

Reactivity and Mechanistic Studies of 1,2 Dimethyl 5 Tributylstannyl Imidazole

Reactivity of the Carbon-Tin Bond

The bond between the C-5 carbon of the imidazole (B134444) ring and the tin atom is the most reactive site for transformations involving organometallic coupling. This reactivity is central to its use in synthetic organic chemistry, primarily through the Stille reaction.

Transmetalation Pathways with Transition Metal Catalysts

The most significant reaction pathway for the carbon-tin bond in 1,2-Dimethyl-5-(tributylstannyl)imidazole is its participation in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. wikipedia.org The mechanism is understood to proceed through a well-established catalytic cycle. wikipedia.orgnih.gov

The key step involving the C-Sn bond is transmetalation. After the initial oxidative addition of an organic halide (R-X) to the Pd(0) catalyst, the resulting Pd(II) complex undergoes transmetalation with the organostannane. wikipedia.org In this step, the imidazole moiety is transferred from the tin atom to the palladium catalyst, displacing the halide and forming a new organopalladium intermediate. The tributyltin halide is released as a byproduct. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.org

While this general mechanism is widely accepted, specific kinetic and mechanistic studies detailing the influence of the 1,2-dimethylimidazole (B154445) ligand on the rates of transmetalation compared to other organostannanes are not extensively documented in the available literature. Factors such as the choice of palladium precursor (e.g., Pd(PPh₃)₄), ligands, and solvents are known to influence the efficiency of this step. nih.gov The use of co-catalysts, such as copper(I) salts, has been shown in some Stille couplings to facilitate the transmetalation step, particularly with less reactive organostannanes. researchgate.net

Electrophilic Cleavage Reactions

The carbon-tin bond is susceptible to cleavage by various electrophiles. This reaction, often referred to as destannylation, can be used to introduce other functional groups at the C-5 position of the imidazole ring. For the closely related compound, 1-Methyl-5-(tributylstannyl)-1H-imidazole, it has been noted that the tributylstannyl group can be substituted by halogens. This suggests that this compound would likely react with electrophiles such as iodine (I₂) or bromine (Br₂) to yield 5-iodo- or 5-bromo-1,2-dimethylimidazole, respectively. This pathway provides an alternative to direct halogenation of the imidazole ring.

Radical Reactivity Profiles

There is a lack of specific studies in the reviewed literature concerning the radical reactivity profiles of this compound.

Reactivity of the Imidazole Heterocycle

The imidazole ring itself possesses distinct reactive sites, although these are often of secondary importance compared to the C-Sn bond in the context of cross-coupling chemistry.

Reactions at the Ring Nitrogen Atoms

In this compound, the nitrogen at the N-1 position is already alkylated with a methyl group. The other nitrogen, at the N-3 position, possesses a lone pair of electrons and can act as a nucleophile or a base. mdpi.com This nucleophilicity allows it to react with electrophiles. For instance, it can be alkylated to form a quaternary imidazolium (B1220033) salt. The basicity of the N-3 nitrogen also allows it to act as a ligand, coordinating to metal centers. However, specific examples of such reactions being carried out on this compound without disrupting the C-Sn bond are not well-documented.

Reactions at the Ring Carbon Atoms (beyond C-5 stannyl)

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic insights into the reactions of this compound are crucial for optimizing reaction conditions and expanding its synthetic utility. The following sections delve into the kinetic studies, rate-determining steps, and the nature of intermediates and transition states involved in its characteristic cross-coupling reactions.

Kinetic studies are fundamental to elucidating reaction mechanisms. For the Stille coupling, the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. wikipedia.org However, for many systems, the transmetalation step is considered to be rate-limiting. wikipedia.orgharvard.eduscribd.com This is the step where the organic group from the organostannane is transferred to the palladium center. wikipedia.org

The rate of the Stille reaction involving this compound can be expressed by a general rate law that is dependent on the concentrations of the palladium catalyst and the organostannane. In many palladium-catalyzed cross-coupling reactions, the reaction rate is first order in the organotin compound. mdma.ch

Several factors can influence the reaction rate:

Nature of the Electrophile: The oxidative addition step is typically faster for aryl iodides and bromides compared to aryl chlorides. numberanalytics.com

Palladium Catalyst and Ligands: The choice of palladium precursor and the associated ligands significantly impacts the reaction rate. Electron-rich and sterically hindered ligands can accelerate the oxidative addition step but may slow down the transmetalation or reductive elimination steps. harvard.edu

Additives: Additives such as copper(I) salts can accelerate the reaction rate, in some cases by a factor of greater than 1000. This is thought to occur through a copper-mediated transmetalation pathway. harvard.edu

The 1,2-dimethylimidazole moiety is an electron-rich heterocyclic system. This electronic property is expected to influence the nucleophilicity of the stannane (B1208499), potentially affecting the rate of transmetalation. The presence of two methyl groups may also introduce steric effects that could modulate the approach of the organostannane to the palladium center.

Table 1: Postulated Influence of Substituents on the Rate-Determining Step in the Stille Coupling of this compound

StepInfluencing Factor of 1,2-Dimethylimidazole MoietyExpected Impact on Rate
Oxidative Addition Not directly involvedRate primarily dependent on the electrophile and palladium catalyst.
Transmetalation Electron-donating nature of the dimethylimidazole ring increases the nucleophilicity of the tin-bound carbon.Potentially accelerates the transmetalation step.
Reductive Elimination The steric bulk of the dimethylimidazolyl group on the palladium center.May influence the rate of reductive elimination.

Identification of Intermediates and Transition States

The catalytic cycle of the Stille reaction proceeds through a series of palladium-containing intermediates. While the direct observation of these species for reactions involving this compound is not reported, their nature can be inferred from extensive studies on the general Stille mechanism. wikipedia.org

The key intermediates in the catalytic cycle are:

Pd(0)Ln Species: The active catalyst is a coordinatively unsaturated Pd(0) complex.

cis- and trans-[Pd(II)(R¹)(X)L₂] Complexes: Formed after the oxidative addition of an organic halide (R¹-X) to the Pd(0) catalyst. The initial product is often the cis-isomer, which can rapidly isomerize to the more stable trans-isomer. uwindsor.ca

[Pd(II)(R¹)(R²)L₂] Complex: Formed after the transmetalation step, where R² is the 1,2-dimethylimidazolyl group. For reductive elimination to occur, the two organic groups (R¹ and R²) must be in a cis orientation. wikipedia.org

The transition states in the Stille reaction are high-energy structures that connect these intermediates. The geometry of the transition state for the transmetalation step is a subject of ongoing research and can be either "open" or "cyclic". nih.gov In a cyclic transition state, the halide from the palladium complex and the tin atom of the organostannane are bridged, facilitating the transfer of the organic group.

Computational studies on related systems could provide valuable insights into the energies and geometries of the transition states for the reactions of this compound. Such studies would help to rationalize the observed reactivity and selectivity.

Table 2: Proposed Intermediates in the Stille Coupling of this compound with an Aryl Halide (Ar-X)

IntermediateGeneral StructureRole in Catalytic Cycle
Active Catalyst Pd(0)LnInitiates the cycle by reacting with the aryl halide.
Oxidative Adduct trans-[Pd(Ar)(X)L₂]Product of oxidative addition.
Transmetalation Product cis-[Pd(Ar)(1,2-dimethylimidazolyl)L₂]Formed after transfer of the imidazolyl group from tin to palladium.

Applications of 1,2 Dimethyl 5 Tributylstannyl Imidazole in Advanced Organic Synthesis

Role as a Synthon in Carbon-Carbon Bond Forming Reactions

The primary utility of 1,2-Dimethyl-5-(tributylstannyl)imidazole in organic synthesis lies in its function as a synthon for the 1,2-dimethylimidazol-5-yl anion. The presence of the tributyltin moiety allows for its participation in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C-5 position of the imidazole (B134444) ring.

Palladium-Catalyzed Stille Coupling Reactions

The Stille reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an organotin compound with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate. rsc.org this compound serves as an excellent nucleophilic partner in these reactions, allowing for the direct and efficient introduction of the 1,2-dimethylimidazole (B154445) moiety onto various scaffolds.

The general mechanism of the Stille coupling involves a catalytic cycle that includes three key steps: oxidative addition of the organic electrophile to a Pd(0) catalyst, transmetalation of the imidazole group from the tin reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. rsc.org

The reaction conditions for Stille couplings involving this compound typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand and an additive in an appropriate solvent. These reactions are valued for their tolerance of a wide range of functional groups on both coupling partners. While specific examples detailing the coupling of this compound are not extensively documented in readily available literature, the general utility of 5-(tributylstannyl)imidazoles in Stille reactions is well-established for creating C-5 arylated imidazoles. The table below illustrates typical combinations used in Stille coupling reactions.

Imidazole PartnerElectrophile PartnerCatalyst/LigandAdditiveSolventProduct
This compoundAryl IodidePd(PPh₃)₄CuIDMF5-Aryl-1,2-dimethylimidazole
This compoundHeteroaryl BromidePdCl₂(PPh₃)₂-Toluene5-Heteroaryl-1,2-dimethylimidazole
This compoundAryl TriflatePd(OAc)₂ / XPhosCsFDioxane5-Aryl-1,2-dimethylimidazole

This table represents generalized conditions for Stille reactions based on known methodologies for similar substrates.

Other Transition Metal-Mediated Cross-Couplings

While the Stille reaction is the most prominent application for this class of compounds, organostannanes can potentially participate in other transition metal-catalyzed reactions. However, there is limited specific information in the scientific literature regarding the use of this compound in other cross-coupling protocols such as Suzuki or Negishi reactions, which typically utilize boronic acids and organozinc reagents, respectively.

Strategic Precursor for Diverse Imidazole Derivatives

Beyond its direct use in coupling reactions, the tributylstannyl group at the C-5 position of this compound can be readily transformed into other functional groups. This makes the compound a strategic starting material for accessing a variety of C-5 substituted 1,2-dimethylimidazoles.

Synthesis of Halogenated Imidazoles

The carbon-tin bond in organostannanes can be cleaved to form a carbon-halogen bond through reactions known as halodestannylation. This provides a reliable method for the synthesis of halogenated imidazoles, which are themselves valuable intermediates for further synthetic transformations, including other types of cross-coupling reactions.

For instance, reacting this compound with elemental iodine (I₂) would lead to an iododestannylation reaction, yielding 5-iodo-1,2-dimethylimidazole. Similarly, treatment with N-bromosuccinimide (NBS) can be used to install a bromine atom at the C-5 position. These halogenated imidazoles are important precursors in medicinal chemistry and materials science.

Table of Halogenation Reactions

Starting Material Reagent Reaction Type Product
This compound Iodine (I₂) Iododestannylation 5-Iodo-1,2-dimethylimidazole

Introduction of Other Functional Groups at C-5

The transmetalation capability of the tributylstannyl group extends to reactions that can introduce other functionalities. For example, under palladium catalysis, organostannanes can react with acyl chlorides in a variation of the Stille reaction to form ketones. This would allow for the synthesis of 5-acyl-1,2-dimethylimidazoles from this compound. Such acylated imidazoles are found in various biologically active molecules.

Utility in the Construction of Complex Molecular Architectures

The imidazole ring is a privileged structure found in numerous natural products, particularly in a class of marine alkaloids that exhibit potent biological activities. The pyrrole-imidazole alkaloids, such as oroidin (B1234803) and hymenialdisine, are prominent examples. researchgate.net The synthesis of these complex molecules and their analogues often requires the use of pre-functionalized imidazole building blocks.

Application in Multi-Component Reactions

While direct utilization of this compound as a primary component in multi-component reactions (MCRs) is not extensively documented, its significant role lies in its capacity as a versatile building block for the synthesis of complex imidazole precursors that are subsequently employed in such reactions. The tributylstannyl group at the 5-position of the imidazole ring makes it an ideal substrate for Stille cross-coupling reactions, a powerful method for creating carbon-carbon bonds. This functionality allows for the introduction of a wide array of substituents at this position, thereby generating highly functionalized 1,2,5-trisubstituted imidazoles. These tailored imidazoles can then serve as key starting materials in advanced, multi-component synthetic strategies.

A notable example of a multi-component reaction where such precursors would be valuable is the Brønsted acid-catalyzed synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines. organic-chemistry.orgacs.orgacs.orgresearchgate.net This reaction provides a direct and efficient route to a variety of imidazole derivatives with a substitution pattern that is otherwise challenging to access. acs.org

The general scheme for this reaction involves the combination of these three components in the presence of a simple Brønsted acid catalyst, such as benzoic acid, under metal-free conditions. organic-chemistry.orgacs.orgacs.org This approach is lauded for its high degree of functional group compatibility and operational simplicity, avoiding the generation of toxic waste. organic-chemistry.orgacs.orgacs.org

The hypothetical pathway would first involve a Stille coupling of this compound with a suitable vinyl halide to generate a 1,2-dimethyl-5-vinylimidazole derivative. This derivative could then, in principle, participate as a component in a multi-component reaction to construct more complex heterocyclic systems.

Detailed research findings from a study on a similar multi-component reaction to produce 1,2,5-trisubstituted imidazoles are presented in the table below. This data illustrates the scope and efficiency of the reaction with various substrates.

Table 1: Scope of the Brønsted Acid-Catalyzed Three-Component Synthesis of 1,2,5-Trisubstituted Imidazoles. organic-chemistry.orgacs.orgresearchgate.net

This demonstrates the potential of this compound as a strategic starting material. By leveraging its reactivity in Stille couplings, a diverse library of substituted imidazole precursors can be synthesized, which in turn can be utilized in powerful multi-component reactions to rapidly build molecular complexity and access novel heterocyclic scaffolds.

Coordination Chemistry and Catalytic Properties

1,2-Dimethyl-5-(tributylstannyl)imidazole as a Ligand Precursor

The primary utility of this compound in coordination chemistry lies in its capacity to serve as a precursor to a 1,2-dimethylimidazolyl ligand. The carbon-tin bond is susceptible to cleavage, allowing for the transfer of the imidazole (B134444) moiety to a metal center.

Synthesis of Organometallic Complexes Featuring the Imidazole Ligand

The synthesis of organometallic complexes from this compound is anticipated to proceed primarily through transmetalation reactions, a process analogous to the well-established Stille coupling. In this type of reaction, the tributylstannyl group is exchanged for a metal fragment, forming a direct metal-carbon bond with the imidazole ring.

While specific literature detailing the use of this compound as a direct precursor is limited, the general reactivity of organostannanes provides a strong basis for predicting its behavior. For instance, palladium(II) precursors, such as (Pd(CH₃CN)₂Cl₂), are expected to react with this compound to yield palladium-imidazolyl complexes. The driving force for this reaction is the formation of a stable palladium-carbon bond and a tributyltin halide byproduct.

Table 1: Plausible Synthesis of a Palladium-Imidazolyl Complex

Reactant 1Reactant 2Expected ProductReaction Type
This compoundPalladium(II) ChlorideDichloro(1,2-dimethylimidazol-5-yl)palladium(II) complexTransmetalation

This synthetic strategy offers a direct and often high-yielding route to organometallic complexes that might be otherwise difficult to access.

Investigation of Coordination Modes and Metal-Ligand Interactions

Once incorporated into a metal complex, the 1,2-dimethylimidazolyl ligand can exhibit various coordination modes. The primary mode of interaction is a direct σ-bond between the C5 carbon of the imidazole ring and the metal center. The electronic nature of the imidazole ring, being an electron-rich heterocycle, suggests that it acts as a strong σ-donor ligand.

The presence of the two nitrogen atoms in the imidazole ring also introduces the possibility of further coordination or interaction with the metal center or other ligands in the coordination sphere. However, in the case of a C5-bound ligand, these nitrogen atoms are less likely to be directly involved in primary coordination to the same metal center due to steric constraints imposed by the five-membered ring.

The electronic properties of the 1,2-dimethylimidazolyl ligand are influenced by the methyl groups at the N1 and C2 positions. These electron-donating groups further enhance the electron density of the imidazole ring, potentially strengthening the metal-ligand bond. Spectroscopic techniques such as NMR and IR, alongside X-ray crystallography, would be instrumental in definitively characterizing the coordination modes and the nature of the metal-ligand interactions in any newly synthesized complexes.

Catalytic Activity of Derived Complexes and the Compound Itself

The catalytic potential of complexes derived from this compound is of significant interest, particularly in the field of cross-coupling reactions. The parent compound itself is not typically considered a catalyst but rather a reagent for the synthesis of catalytically active species.

Homogeneous Catalysis

Palladium complexes bearing imidazole-based ligands have demonstrated notable activity in homogeneous catalysis. For example, palladium(II) complexes with 1,2-dimethylimidazole (B154445) have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling

Catalyst PrecursorAryl HalideArylboronic AcidProductYield (%)Reference
PdCl₂(1,2-dimethylimidazole)₂4-BromotoluenePhenylboronic acid4-MethylbiphenylHigh researchgate.net
PdCl₂(1,2-dimethylimidazole)₂4-BromoanisolePhenylboronic acid4-MethoxybiphenylHigh researchgate.net

The catalytic cycle for such reactions typically involves the reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by oxidative addition of the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The 1,2-dimethylimidazolyl ligand is believed to play a crucial role in stabilizing the palladium center throughout the catalytic cycle, thereby enhancing the efficiency and longevity of the catalyst.

Heterogeneous Catalysis Considerations

While homogeneous catalysis offers high activity and selectivity, the separation and recycling of the catalyst can be challenging. The immobilization of catalytically active complexes onto solid supports is a common strategy to overcome these limitations, leading to heterogeneous catalysts.

Complexes derived from this compound could potentially be anchored to solid supports, such as polymers or silica, through modification of the imidazole ligand or by encapsulation within porous materials like metal-organic frameworks (MOFs). mdpi.com Such heterogeneous catalysts would offer the advantages of easy separation from the reaction mixture and the potential for reuse, contributing to more sustainable chemical processes. mdpi.comresearchgate.net

Organocatalytic Potential of the Imidazole Scaffold

The imidazole scaffold itself is known to exhibit organocatalytic activity in certain reactions. Imidazole and its derivatives can act as nucleophilic catalysts, for example, in acyl transfer reactions. nih.gov The basic nitrogen atoms of the imidazole ring can activate substrates and facilitate bond formation.

While this compound is primarily viewed as a precursor for metal-based catalysts, the inherent reactivity of the 1,2-dimethylimidazole core should not be entirely overlooked. In metal-free conditions, it is conceivable that the imidazole moiety could participate in certain organocatalytic transformations, although this potential remains largely unexplored for this specific compound. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data, crucial for the definitive assignment of the molecular structure of 1,2-Dimethyl-5-(tributylstannyl)imidazole, is not available in the public domain. Such an analysis would involve the use of multinuclear and two-dimensional NMR techniques.

Multinuclear NMR (e.g., ¹H, ¹³C, ¹⁵N, ¹¹⁹Sn)

No published data containing the chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, ¹⁵N, and ¹¹⁹Sn nuclei of this compound could be found. This information is essential for mapping the connectivity and chemical environment of each atom within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available research articles or supplementary materials that report the use of 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These techniques are instrumental in establishing through-bond and through-space correlations between nuclei, which would be necessary to confirm the substitution pattern of the imidazole (B134444) ring and the connectivity of the tributylstannyl group.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

While the molecular formula (C₁₇H₃₄N₂Sn) and molecular weight (approximately 385.18 g/mol ) are known, detailed mass spectrometry analysis, including the precise mass and a description of the fragmentation pattern, has not been published. Such an analysis would be critical for confirming the elemental composition and for understanding the stability and cleavage patterns of the molecule upon ionization, which are heavily influenced by the presence of the tin atom and its isotopic distribution.

X-ray Crystallography for Solid-State Structural Analysis

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation

No experimental Infrared (IR) or Raman spectra for this compound have been published. This data would be used to identify and confirm the presence of characteristic functional groups and vibrational modes within the molecule, such as the C-N stretching of the imidazole ring, the C-H vibrations of the methyl and butyl groups, and the Sn-C bond vibrations.

Theoretical and Computational Studies

Computational Modeling of Reaction Mechanisms and Energy Barriers

There is no available research that computationally models the reaction mechanisms and associated energy barriers for 1,2-Dimethyl-5-(tributylstannyl)imidazole. This type of study is crucial for understanding the reactivity of the compound in various chemical transformations.

Prediction of Spectroscopic Parameters

While DFT is a common method for predicting spectroscopic parameters such as NMR, IR, and Raman spectra for various imidazole-containing molecules mdpi.commdpi.com, no such predictions have been published for this compound.

Conformational Analysis and Molecular Dynamics Simulations

A conformational analysis and molecular dynamics simulations of this compound have not been reported in the available literature. These studies would be instrumental in understanding the molecule's flexibility, preferred three-dimensional structures, and behavior over time.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes

The advancement of synthetic chemistry continually seeks routes that offer higher efficiency, scalability, and improved safety profiles. For 1,2-dimethyl-5-(tributylstannyl)imidazole, future research could focus on moving beyond traditional multi-step syntheses which often involve harsh reagents and generate significant waste.

Key opportunities include:

Direct C-H Stannylation: Investigating transition-metal-catalyzed direct C-H activation and stannylation of 1,2-dimethylimidazole (B154445) would represent a significant leap in efficiency. This atom-economical approach would eliminate the need for pre-functionalized imidazole (B134444) precursors, thereby shortening the synthetic sequence and reducing waste.

Flow Chemistry Processes: The development of continuous flow synthesis methods could offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields and purity. Flow processes can also enable safer handling of potentially hazardous reagents and intermediates on a larger scale.

Mechanochemical Synthesis: Exploring solid-state synthesis via mechanochemistry (ball-milling) could provide a solvent-free or solvent-minimized alternative, aligning with the principles of green chemistry. This technique has shown promise for the synthesis of other organometallic compounds and could prove effective for organostannanes.

Exploration of New Reactivity Modes and Synthetic Applications

The tributylstannyl group is a well-established precursor for various cross-coupling reactions, most notably the Stille reaction. However, the reactivity of this compound is not limited to this transformation. Future research should aim to broaden its synthetic utility.

Potential areas for exploration are:

Alternative Cross-Coupling Reactions: While the Stille coupling is powerful, investigating the participation of this compound in other palladium-catalyzed reactions, such as Suzuki-Miyaura (via in situ borylation) or Sonogashira couplings, could expand its versatility in constructing complex molecular architectures.

Transmetalation Reactions: The tributylstannyl group can undergo transmetalation with other organometallic reagents (e.g., organolithium or Grignard reagents) to generate different metalated imidazole species. These new intermediates could exhibit unique reactivity, opening doors to novel functionalization pathways at the C5 position.

Stannyl-Lithium Exchange: Investigating tin-lithium exchange reactions would provide access to the corresponding 5-lithiated-1,2-dimethylimidazole. This highly reactive intermediate could then be trapped with a wide array of electrophiles, providing a facile route to a diverse library of 5-substituted 1,2-dimethylimidazole derivatives that are otherwise difficult to access.

Integration into Advanced Functional Materials Research

Imidazole-based structures are increasingly recognized for their potential in materials science due to their electronic properties, thermal stability, and ability to coordinate with metals. nih.gov this compound can serve as a valuable monomer or precursor for the synthesis of advanced functional materials.

Emerging opportunities in this domain include:

Conjugated Polymers for Organic Electronics: Through iterative Stille cross-coupling reactions, this compound can be polymerized with various dihaloaromatic comonomers to create novel conjugated polymers. Research into the photophysical and electronic properties of these materials could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring are excellent ligands for metal ions. Post-synthetic modification of polymers derived from this stannane (B1208499), or its direct use in solvothermal synthesis, could yield new coordination polymers or MOFs. These materials could be investigated for applications in gas storage, separation, and catalysis.

Sensory Materials: The imidazole moiety can interact with specific analytes through hydrogen bonding or coordination. By incorporating this unit into a larger polymeric or supramolecular system, it may be possible to develop novel chemosensors for detecting metal ions, anions, or small organic molecules.

Design and Development of New Catalytic Systems

The imidazole scaffold is central to the design of N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in organometallic catalysis. This compound is a promising precursor for creating a new generation of functionalized NHC ligands.

Future research could be directed towards:

Precursors to Functionalized NHC Ligands: The tributylstannyl group can be viewed as a placeholder that can be replaced to install various functional groups at the C5 position. This would allow for the synthesis of NHC ligands with tailored steric and electronic properties. For instance, the introduction of bulky groups could enhance catalyst stability, while electron-withdrawing or -donating groups could modulate the catalytic activity of the corresponding metal complexes.

Organocatalysis: Imidazole derivatives themselves can act as organocatalysts. Research into the catalytic activity of this compound and its derivatives in reactions such as acylation, silylation, or other transformations could uncover new metal-free catalytic systems. rsc.org

Sustainable Chemistry Approaches in Synthesis and Application

A significant challenge associated with organostannane chemistry is the toxicity and persistence of tin-containing byproducts. Addressing these environmental concerns is paramount for the future viability of using compounds like this compound.

Key sustainable chemistry approaches to investigate include:

Catalytic Tin Chemistry: A major goal would be to develop catalytic cycles where the stannane is used in sub-stoichiometric amounts, or ideally, catalytic quantities. This would drastically reduce the amount of tin waste generated.

Tin Byproduct Remediation and Recycling: Research into efficient methods for capturing and removing tributyltin byproducts from reaction mixtures is crucial. Developing processes to recycle these byproducts back into useful stannylating reagents would create a more circular and sustainable chemical economy.

Use of Greener Solvents: Exploring the synthesis and application of this compound in environmentally benign solvents, such as water, supercritical CO2, or bio-derived solvents, would significantly improve its green credentials. researchgate.net The use of microwave-assisted synthesis could also contribute to more sustainable processes by reducing reaction times and energy consumption. researchgate.net

Q & A

Q. Basic

  • Density : 1.128 g/mL at 25°C (requires careful volumetric measurements).
  • Flash point : 110°C (avoid open flames during reflux).
  • Hygroscopicity : Store under nitrogen or argon to prevent hydrolysis of the Sn-C bond .

What are common side reactions when synthesizing tributylstannyl imidazoles?

Q. Advanced

  • Homocoupling : Tributylstannane dimerizes under oxidative conditions. Mitigate with antioxidants like BHT (butylated hydroxytoluene).
  • Protodestannylation : Acidic conditions cleave the Sn-C bond. Use neutral buffers during workup .

How to purify this compound effectively?

Q. Basic

  • Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate stannylated products from tin byproducts.
  • Recrystallization : Dissolve in warm hexane and cool to -20°C for crystalline isolation .

What computational methods predict the reactivity of tributylstannyl imidazoles?

Q. Advanced

  • DFT calculations : Optimize geometries at B3LYP/6-311++G(d,p) to predict regioselectivity in cross-coupling reactions.
  • Molecular docking : Analyze binding affinities for biological applications (e.g., enzyme inhibition) .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves and safety goggles due to organotin toxicity.
  • Ventilation : Use fume hoods to avoid inhalation of volatile tin compounds .

How to resolve discrepancies in reported catalytic activity of tributylstannyl imidazoles?

Advanced
Contradictions often arise from:

  • Impurities : Validate purity via elemental analysis (C, H, N ±0.3%).
  • Reaction conditions : Standardize solvent polarity and temperature.
  • Characterization gaps : Use X-ray crystallography (e.g., CCDC 1017138) for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.